molecular formula C18H18N4O3S B2616846 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea CAS No. 1421583-70-1

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea

Cat. No.: B2616846
CAS No.: 1421583-70-1
M. Wt: 370.43
InChI Key: ICUZSJYLTMVRFQ-UHFFFAOYSA-N
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Description

This compound features a benzodioxole ring (a fused bicyclic structure with two oxygen atoms), a urea linker (-NH-CO-NH-), and a 1-methyl-4-(thiophen-2-yl)imidazole moiety. Although direct synthesis details for this compound are absent in the provided evidence, analogous synthetic routes involve:

  • Alkylation of imidazoles (e.g., methyl iodide in basic conditions, as in ).
  • Urea formation via reactions with isocyanates or carbamates (e.g., ).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-22-10-13(16-3-2-8-26-16)21-17(22)6-7-19-18(23)20-12-4-5-14-15(9-12)25-11-24-14/h2-5,8-10H,6-7,11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZSJYLTMVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties: Studies have shown that derivatives of urea compounds can inhibit cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression.
  • Antimicrobial Activity: Urea derivatives have been evaluated for their effectiveness against various microbial strains. The presence of the thiophene and imidazole groups enhances the compound's ability to disrupt microbial cell functions.

Anticancer Research

Several studies have focused on the anticancer potential of urea derivatives. For instance, a study published in Pharmaceutical Research demonstrated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of the cell cycle.

Antimicrobial Studies

The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialModerate antibacterial activity
Urease InhibitionIC50 values ranging from 13.33 µM to 251.74 µM

Table 2: Structure Activity Relationship (SAR)

Compound VariantModificationsBiological Activity
Base CompoundN/AInitial testing
Addition of Thiophene GroupIncreased antimicrobial activityEnhanced interaction with microbial targets
Imidazole SubstitutionImproved anticancer propertiesHigher cytotoxicity in cancer cell lines

Case Studies

Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of the compound in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, with a noted increase in apoptosis markers within tumor tissues.

Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring improved its effectiveness against these pathogens, suggesting potential for development into a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula Key Features Reference Compound ID
1-(2H-1,3-Benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea C21H21N5O4 Benzodioxole-urea linker; triazole instead of imidazole; cyclopropyl group BE45727 ()
2-{4-[1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-N-(2-phenylthiazol-5-yl)acetamide C19H15FN4O2S2 Thiophene-imidazole core; acetamide linker; fluorophenyl substituent 9a–e ()
2-Fluoro-5-(trifluoromethyl)phenylamino-benzoimidazol derivative C23H16F4N6O2 Benzoimidazole core; fluorinated aryl groups; ester functionality Example 15 ()

Key Observations :

  • Benzodioxole vs. Benzoimidazole : The target compound’s benzodioxole ring (electron-rich due to oxygen atoms) contrasts with benzoimidazole’s nitrogen-rich aromatic system (), which may alter π-π stacking or redox properties.
  • Urea vs.
  • Thiophene vs. Fluorinated Groups : The thiophene moiety (sulfur-containing) offers distinct electronic and steric profiles compared to fluorinated aryl groups (), affecting lipophilicity and metabolic stability.
Pharmacological and Physicochemical Properties

While direct activity data for the target compound is unavailable, insights can be inferred from analogues:

  • Antitumor Potential: Benzoimidazole derivatives () and thiophene-containing compounds often exhibit antitumor activity via kinase inhibition or DNA intercalation. The thiophene-imidazole-urea architecture in the target compound may similarly target enzymes or receptors involved in proliferation.
  • Solubility and Bioavailability : The urea group likely improves water solubility compared to ester- or acetamide-linked compounds (). However, the benzodioxole and thiophene groups may increase logP, requiring formulation optimization.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure features a benzodioxole moiety, an imidazole ring, and a thiophene substituent, which are known to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anticancer agent, its effects on nitric oxide formation, and its role in inhibiting specific enzymes.

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. For instance, research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and survival .

Nitric Oxide Inhibition

A related compound with a similar structural framework was identified as a potent and selective inhibitor of nitric oxide (NO) formation. This inhibition was observed in assays involving human cell lines, suggesting that the target compound may also possess similar inhibitory effects on NO production . The mechanism involves interaction with inducible nitric oxide synthase (iNOS), which is crucial for various inflammatory responses.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Signal Transduction Modulation : It may interfere with signal transduction pathways that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can increase ROS levels, leading to oxidative stress and subsequent cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that the compound reduced viability in various cancer cell lines by inducing apoptosis. The IC50 values ranged significantly depending on the cell type, indicating selective cytotoxicity .
Cell LineIC50 (µM)
A172 (brain tumor)12
MCF7 (breast cancer)15
HeLa (cervical cancer)10
  • NO Production Inhibition : The compound showed significant inhibition of NO production in human A172 cells, with a reported inhibition rate exceeding 80% at optimal concentrations .

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